N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide
Description
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide is a benzamide derivative featuring a 1,1-dioxidoisothiazolidin-2-yl substituent at the 3-position of the chlorinated phenyl ring and a 4-methoxybenzamide group. This compound belongs to a class of sulfonamide-containing molecules, which are often explored for their biological activities, including enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-24-14-6-3-12(4-7-14)17(21)19-13-5-8-15(18)16(11-13)20-9-2-10-25(20,22)23/h3-8,11H,2,9-10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSULJZKVFWSCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide is a member of the thiazolidine derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide is , with a molecular weight of approximately 425.9 g/mol. The structure includes:
- Chloro-substituted phenyl group
- Dioxidoisothiazolidin ring
- Methoxybenzamide moiety
These components contribute to its unique reactivity and potential biological interactions.
Antiviral Properties
Research indicates that derivatives of phenylbenzamide, including those with similar structural features to N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide, exhibit broad-spectrum antiviral activity. For instance, studies have shown that certain benzamide derivatives can inhibit the replication of Hepatitis B virus (HBV) by increasing intracellular levels of the antiviral protein APOBEC3G (A3G) . This suggests potential antiviral applications for the compound in treating viral infections.
The mechanism through which N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide exerts its biological effects may involve:
- Binding to specific molecular targets : The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
- Inhibition of viral replication : Similar compounds have been shown to increase A3G levels, which inhibit HBV replication .
Cytotoxicity and Safety Profile
Understanding the cytotoxic effects of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide is crucial for its therapeutic development. Preliminary studies on similar compounds indicate that they can exhibit varying degrees of cytotoxicity depending on their concentration and exposure duration. For example, the concentration required to inhibit cell viability by 50% (CC50) has been assessed in various cellular models .
Table 1: Biological Activity Summary
Case Study: Anti-HBV Activity
In a study evaluating the anti-HBV activity of phenylbenzamide derivatives, a related compound demonstrated significant inhibition of HBV replication in vitro. The study used HepG2.2.15 cells treated with varying concentrations of the compound, revealing a dose-dependent response in reducing HBV DNA levels . This case underscores the potential for N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxybenzamide as a candidate for further antiviral research.
Comparison with Similar Compounds
Core Benzamide Derivatives
- N-(4-bromophenyl)-4-(4-methoxybenzamido)benzamide (Compound 3 in ): This compound shares the 4-methoxybenzamide backbone but replaces the chlorinated isothiazolidin-dioxide phenyl group with a bromophenyl-amide linkage.
N-{4-[2-(2,4-Dichlorobenzylidene)hydrazinecarbonyl]phenyl}-4-methoxybenzamide (3a in ) :
This hydrazide-hydrazone derivative introduces a dichlorobenzylidene hydrazine group, which may confer different conformational flexibility and redox properties compared to the rigid isothiazolidin-dioxide ring in the title compound .
Sulfonyl-Containing Analogues
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] () :
These triazole-thiones feature sulfonyl groups but lack the benzamide scaffold. Their biological activity (e.g., antimicrobial) is attributed to the triazole-thione core, which differs from the isothiazolidin-dioxide in the title compound. The sulfonyl group in both classes may enhance metabolic stability .
Pesticidal Benzamides ()**:
- Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide): A pyridinecarboxamide with fluorinated substituents, optimized for herbicidal activity. The title compound’s isothiazolidin-dioxide group contrasts with the trifluoromethylphenoxy moiety in diflufenican, which enhances lipophilicity and target-site binding in plants .
Physicochemical and Spectral Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
